molecular formula C15H16ClNO2S B2512669 2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide CAS No. 1211131-26-8

2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2512669
CAS No.: 1211131-26-8
M. Wt: 309.81
InChI Key: VHFWEKJDIILVAU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a chlorophenoxy group, a thiophene ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide typically involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form an intermediate, which is then reacted with thiophen-3-ylmethanamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The chlorophenoxy group and thiophene ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide
  • 2-(4-fluorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide
  • 2-(4-methylphenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide is unique due to the presence of the chlorophenoxy group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₄ClN₂O₂S
  • Molecular Weight : 415.4 g/mol
  • CAS Number : 1351633-39-0

The biological activity of this compound may be attributed to its structural features, which allow it to interact with various biological targets. The presence of the chlorophenoxy group is significant for its binding affinity and selectivity towards specific receptors or enzymes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that structurally related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundIC₅₀ (µM)Cell Line
Compound A1.61 ± 1.92HCT-15 (colon carcinoma)
Compound B1.98 ± 1.22A-431 (epidermoid carcinoma)

These findings suggest that the incorporation of specific substituents can enhance cytotoxicity against cancer cells, making this class of compounds promising candidates for further development in anticancer therapy .

Anticonvulsant Activity

In addition to anticancer properties, certain derivatives have shown anticonvulsant effects. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene moiety significantly influence anticonvulsant activity. For example, a compound with a similar backbone demonstrated effective protection against seizures in animal models, suggesting that the thiophene ring plays a crucial role in enhancing this activity .

Case Studies and Research Findings

  • Study on Antitumor Effects
    A study evaluated the effects of various phenoxy-containing compounds on cancer cell lines. The results indicated that compounds with a chlorophenoxy group had enhanced antitumor efficacy compared to their non-chlorinated counterparts. The mechanism was primarily through the inhibition of Bcl-2 protein expression, leading to increased apoptosis in cancer cells .
  • Anticonvulsant Screening
    Another research project focused on screening new compounds for anticonvulsant activity using the pentylenetetrazole (PTZ) model in mice. Compounds structurally similar to this compound exhibited significant protection against seizure episodes, indicating potential therapeutic applications in epilepsy .
  • Pharmacokinetics and Toxicology
    Preliminary pharmacokinetic studies suggested that this compound has favorable absorption characteristics when administered orally, with a half-life conducive for therapeutic use. Toxicological evaluations revealed no significant adverse effects at therapeutic doses, supporting its safety profile .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-15(2,19-13-5-3-12(16)4-6-13)14(18)17-9-11-7-8-20-10-11/h3-8,10H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFWEKJDIILVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CSC=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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